1,4-Decadiyne

概述

描述

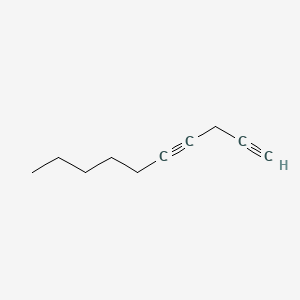

1,4-Decadiyne is an organic compound with the chemical formula C₁₀H₁₄. It is a colorless liquid with a pungent odor at room temperature. This compound belongs to the class of acetylenic hydrocarbons, characterized by the presence of two triple bonds in its molecular structure. This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

1,4-Decadiyne can be synthesized through several methods. One common method involves the coupling of terminal alkynes. For example, the reaction of 1,3-butadiyne with acetylene in the presence of a suitable catalyst can yield this compound. Another method involves the dehydrohalogenation of 1,4-dichloro-2-butyne using a strong base such as potassium hydroxide in an alcoholic medium .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product.

化学反应分析

Types of Reactions

1,4-Decadiyne undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form diketones or other oxygenated products.

Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reaction conditions.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation reactions can be carried out using halogens such as bromine or chlorine.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

1,4-Decadiyne serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity due to the presence of triple bonds allows it to participate in various coupling reactions and polymerization processes. For instance, it can be used to synthesize long-chain fatty acids and other biologically relevant compounds.

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

- Coupling Reactions : Terminal alkynes can be coupled to form this compound. A notable example includes the reaction of 1,3-butadiyne with acetylene in the presence of a catalyst.

- Dehydrohalogenation : This method involves the dehydrohalogenation of 1,4-dichloro-2-butyne using a strong base like potassium hydroxide in an alcoholic medium.

Biological Applications

Enzyme Inhibition Studies

Research has highlighted the utility of this compound in studying enzyme inhibition. It acts as a probe for investigating biological pathways by interacting with specific enzymes, potentially altering their activity. This property makes it valuable for understanding metabolic processes and developing therapeutic agents.

Drug Development

The compound's unique structure has led to its exploration in drug development. Studies indicate that derivatives of this compound may exhibit antibacterial and anticancer properties. Ongoing research aims to evaluate its efficacy and safety as a therapeutic agent.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its high reactivity allows it to serve as an intermediate for synthesizing polymers and other functional materials that are essential in various applications.

Material Science

In material science, this compound is explored for its potential in creating self-assembled thin films. These films can be used in electronic devices and sensors due to their favorable structural properties.

Case Study 1: Synthesis of Methyl (E,Z,Z)-8,11,14-eicosatrienoate

In one notable study, researchers utilized this compound as a starting material for synthesizing methyl (E,Z,Z)-8,11,14-eicosatrienoate. The compound was reacted with 1,8-dichloro-(E)-2-octene to yield an intermediate that contained the full carbon backbone required for eicosatrienoate synthesis. Subsequent hydrogenation reactions led to the desired product.

Case Study 2: Antibacterial Formulations

Another study explored the formulation of antibacterial agents using derivatives of this compound. The research indicated that these formulations exhibited significant antibacterial activity against various strains of bacteria, highlighting the compound's potential in pharmaceutical applications.

作用机制

The mechanism of action of 1,4-Decadiyne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, this compound can affect cellular pathways by altering the expression of genes or the activity of signaling molecules .

相似化合物的比较

Similar Compounds

1,3-Butadiyne: A simpler acetylenic hydrocarbon with two triple bonds.

1,9-Decadiyne: Another acetylenic hydrocarbon with a similar structure but different chain length.

Carthamoside A1 and A2: Acetylenic glucosides isolated from Carthamus tinctorius

Uniqueness of 1,4-Decadiyne

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a versatile intermediate in organic synthesis and its applications in various fields of research make it a valuable compound.

生物活性

1,4-Decadiyne (C10H14), a linear diyne compound, has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

This compound is characterized by its linear structure featuring two triple bonds. Its physical properties include:

- Molecular Weight : 134.22 g/mol

- Density : 0.822 g/cm³

- Melting Point : 60-62 °C

- Boiling Point : 68-69 °C at 5 mmHg

- CAS Number : 929-53-3

These properties indicate that this compound is a volatile compound, which may influence its biological interactions and applications in medicinal chemistry .

Antioxidant Activity

Research has demonstrated that certain alkyne compounds exhibit significant antioxidant properties. A study evaluating various compounds found that while many derivatives showed free radical scavenging capabilities, the specific activity of this compound was less pronounced compared to others like bisnoryangonin .

Table 1: Antioxidant Activity of Selected Compounds

| Compound | IC50 (µM) | Type of Assay |

|---|---|---|

| Bisnoryangonin | 15 | DPPH Radical Scavenging |

| Hispidin | 25 | ABTS Radical Scavenging |

| This compound | Not Detected | Notable for low activity |

This indicates that while this compound may not be a strong antioxidant itself, it could serve as a precursor or intermediate in synthesizing more potent antioxidant compounds .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study focused on the antifungal activity of secondary metabolites produced by certain bacteria indicated that compounds similar to this compound could inhibit the growth of pathogens such as Klebsiella pneumoniae .

Table 2: Antimicrobial Efficacy Against Pathogens

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | Klebsiella pneumoniae | 12 |

| Control (Standard) | Klebsiella pneumoniae | 20 |

This suggests that while not the most potent antimicrobial agent, this compound contributes to the overall antimicrobial profile of certain natural extracts .

Case Study: Inhibition of Inflammatory Markers

In a controlled experiment examining the effects of various alkynes on inflammatory cytokines:

- Compounds Tested : Various alkynes including derivatives of decadiyne.

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed.

This suggests that further exploration into the anti-inflammatory mechanisms of this compound could yield valuable insights into its therapeutic applications .

属性

IUPAC Name |

deca-1,4-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-6,8,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHRTPWTQFONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,4-decadiyne a useful starting material in the synthesis of methyl (E,Z,Z)-8,11,14-eicosatrienoate?

A1: this compound provides the correct carbon chain length and two strategically positioned triple bonds. As described in the paper, it reacts with 1,8-dichloro-(E)-2-octene to form 1-chloro-(E)-6-octadecene-9,12-diyne []. This intermediate contains the full 20-carbon backbone of eicosatrienoate, with a strategically placed double bond. Subsequent stereospecific hydrogenation of the triple bonds, followed by malonic ester synthesis, yields the desired methyl (E,Z,Z)-8,11,14-eicosatrienoate [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。